tert-Butyl peroxypivalate

Description

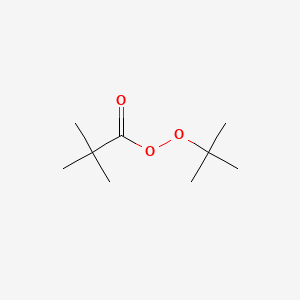

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2-dimethylpropaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(2,3)7(10)11-12-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQYOFWUFGEMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027339 | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl peroxypivalate is a colorless liquid that solidifies below -19 °C. Decomposes at 70 °C. Flammable and a dangerous fire risk. Heating may cause explosion. Used as a polymerization initiator., Liquid | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

927-07-1 | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxypivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl peroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl peroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PEROXYPIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0P448E3Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Decomposition Kinetics of tert-Butyl Peroxypivalate

This technical guide provides a comprehensive overview of the decomposition kinetics of tert-butyl peroxypivalate (TBPP), a widely used free-radical initiator in the polymer industry. The following sections detail the experimental methodologies for studying its decomposition, present key kinetic data, and illustrate the underlying decomposition pathways. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a thorough understanding of the thermal stability and reactivity of this organic peroxide.

Introduction to this compound and its Decomposition

This compound (TBPP) is an organic peroxide with the chemical formula C9H18O3. Its utility as a radical initiator stems from the thermally labile oxygen-oxygen bond, which cleaves upon heating to generate reactive free radicals.[1][2] Understanding the kinetics of this decomposition is crucial for ensuring safe handling, storage, and application, as uncontrolled decomposition can lead to thermal runaway and potentially explosive situations.[3] The decomposition of TBPP is known to follow approximately first-order kinetics, although the reaction order can vary slightly with concentration.[4] The rate of decomposition and the associated kinetic parameters, such as activation energy and the Arrhenius pre-exponential factor, are influenced by factors like temperature and the solvent used.[4]

Experimental Protocols for Studying Decomposition Kinetics

The thermal decomposition of this compound can be investigated through various calorimetric techniques. The most common methods include Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), Isothermal Storage Tests (IST), and Adiabatic Storage Tests (AST).[4][5]

Isothermal Storage Test (IST)

The Isothermal Storage Test is designed to measure the heat generated by a substance at a constant temperature over time.

Methodology:

-

Apparatus: The setup typically consists of a large aluminum block acting as a heat sink, maintained at a constant temperature. Two holes are drilled into the block to accommodate a sample holder and a reference holder. A heat flow meter, such as a Peltier element, is placed at the bottom of each hole.

-

Sample Preparation: A known quantity of the TBPP sample (e.g., 20 g) is placed in a glass holder. An inert substance is used as a reference. The sample holder is equipped with a long capillary tube to prevent pressure buildup and minimize the evaporation of volatile components.

-

Procedure: The voltage difference between the sample and reference heat flow meters, which is proportional to the heat flow from the sample, is monitored over time. The total heat of decomposition can be determined by integrating the heat generation-time graph.

-

Data Analysis: The rate constant (k) at a given temperature can be determined by analyzing the heat flow as a function of conversion.

Adiabatic Storage Test (AST)

The Adiabatic Storage Test measures the temperature rise of a sample under adiabatic conditions (no heat exchange with the surroundings).

Methodology:

-

Apparatus: The sample is placed in a well-insulated container, often a Dewar flask, to minimize heat loss. The temperature of the sample is continuously monitored. The setup may include a cooling coil to quench the reaction if the decomposition rate becomes too high.

-

Procedure: The sample is heated to a temperature where self-heating is initiated. The subsequent temperature rise as a function of time is recorded.

-

Data Analysis: From the temperature-time data, the rate of temperature rise (dT/dt) can be calculated. This, in conjunction with the heat of decomposition and heat capacity, allows for the determination of the reaction rate constant as a function of temperature and, consequently, the activation energy.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

-

Apparatus: A small amount of the TBPP sample is placed in a crucible, typically made of aluminum or a nickel-chromium alloy with a glass liner to prevent catalytic decomposition. An empty crucible is used as a reference.

-

Procedure: The sample and reference are heated at a constant rate, and the difference in heat flow is recorded.

-

Data Analysis: The resulting thermogram shows exothermic peaks corresponding to the decomposition. From these peaks, the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition can be determined. By performing experiments at different heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger equation.

Quantitative Data on Decomposition Kinetics

The decomposition of this compound has been studied in various solvents. The kinetic parameters are summarized in the tables below.

| Concentration (% w/w) | Solvent | Temperature (K) | Rate Constant, k (s⁻¹) | Reference |

| 100 | - | 338 | 2.8 x 10⁻⁶ | |

| 75 | Shellsol T | 338 | 2.6 x 10⁻⁶ | |

| 50 | Shellsol T | 338 | 2.467 x 10⁻⁶ | |

| 25 | Shellsol T | 338 | 2.338 x 10⁻⁶ | |

| 10 | Shellsol T | 338 | 1.193 x 10⁻⁶ | |

| 49.9 | Di-n-butyl phthalate | 348 | 4.995 x 10⁻⁵ | |

| 27.2 | Di-n-butyl phthalate | 348 | 2.654 x 10⁻⁵ |

| Concentration (% w/w) | Solvent | Activation Energy, Eₐ (kJ/mol) | Pre-exponential Factor, A (s⁻¹) | Reference |

| 100 | - | 117 | 1.03 x 10¹⁴ | |

| 75 | Shellsol T | 117 | 8.117 x 10¹³ | |

| 50 | Shellsol T | 117 | 7.640 x 10¹³ | |

| 25 | Shellsol T | 117 | - | |

| 10 | Shellsol T | 117 | - |

Note: The pre-exponential factor for 25% and 10% concentrations in Shellsol T were not explicitly provided in the cited source.

Decomposition Mechanism and Pathways

The thermal decomposition of this compound is a free-radical process that can proceed through two primary pathways: a one-bond scission or a concerted two-bond scission of the peroxide linkage.[6]

One-Bond Scission: The initial step is the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy, to form a pivaloyloxy radical and a tert-butoxy (B1229062) radical.

(CH₃)₃C-C(O)O-O-C(CH₃)₃ → (CH₃)₃C-C(O)O• + •O-C(CH₃)₃

Concerted Two-Bond Scission: Alternatively, the O-O bond and the adjacent C-C bond can break simultaneously, yielding a tert-butyl radical, carbon dioxide, and a tert-butoxy radical.

(CH₃)₃C-C(O)O-O-C(CH₃)₃ → (CH₃)₃C• + CO₂ + •O-C(CH₃)₃

The subsequent reactions of these initial radicals lead to a complex mixture of products. The pivaloyloxy radical is unstable and can undergo decarboxylation to form a tert-butyl radical and carbon dioxide. The tert-butoxy radical can undergo β-scission to form acetone (B3395972) and a methyl radical, or it can abstract a hydrogen atom from a suitable donor to form tert-butanol. The tert-butyl radicals can combine, disproportionate, or abstract hydrogen atoms to form various stable products.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for studying the decomposition kinetics of this compound.

References

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of tert-Butyl peroxypivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl peroxypivalate (TBPP) is an organic peroxide widely utilized as a free-radical initiator in polymerization processes and various organic syntheses. Its utility stems from the predictable thermal decomposition, which generates reactive radicals at a controlled rate. However, the inherent thermal instability of the peroxide bond also presents significant safety challenges during storage, handling, and use. A thorough understanding of its decomposition mechanism is paramount for ensuring process safety, optimizing reaction conditions, and for the development of novel applications.

This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the core reaction mechanism, kinetic parameters, and the influence of various experimental conditions. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the decomposition pathways to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of the labile oxygen-oxygen bond. This primary step is the rate-determining step in the overall decomposition process and results in the formation of a tert-butoxyl radical and a pivaloyloxyl radical.

Primary Decomposition Step:

(CH₃)₃C-COO-O-C(CH₃)₃ → (CH₃)₃C-COO• + •O-C(CH₃)₃

Following this initial bond scission, the resulting radicals undergo a series of subsequent reactions, leading to the formation of stable end products.

Fate of the Radical Intermediates

Pivaloyloxyl Radical: The pivaloyloxyl radical is relatively unstable and readily undergoes β-scission, decarboxylating to form a tert-butyl radical and carbon dioxide.

(CH₃)₃C-COO• → (CH₃)₃C• + CO₂

tert-Butoxyl Radical: The tert-butoxyl radical can participate in several reaction pathways:

-

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (e.g., solvent, substrate, or another radical) to form tert-butanol.

-

β-Scission: The tert-butoxyl radical can also undergo β-scission to yield a methyl radical and acetone. This pathway is particularly significant at higher temperatures.

(CH₃)₃C-O• → (CH₃)₂C=O + •CH₃

tert-Butyl Radical: The tert-butyl radical can engage in various reactions, including:

-

Hydrogen Abstraction: Abstracting a hydrogen atom to form isobutane.

-

Combination: Combining with other radicals present in the system. For instance, combination with a methyl radical would yield neopentane.

The overall product distribution is highly dependent on the reaction conditions, such as temperature, pressure, and the nature of the solvent.

Quantitative Decomposition Data

The rate of thermal decomposition of this compound is influenced by factors such as temperature, solvent, and concentration. The following tables summarize key kinetic parameters from various studies.

| Solvent/Diluent | Concentration (wt%) | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Temperature Range (°C) | Reference |

| Shellsol T | 75 | 113 | 1.1 x 10¹⁴ | 60-90 | |

| Shellsol T | 50 | 113 | 1.1 x 10¹⁴ | 60-90 | |

| Shellsol T | 25 | 113 | 1.1 x 10¹⁴ | 60-90 | |

| Dibutyl Phthalate (DBP) | 75 | 113 | 1.1 x 10¹⁴ | 60-90 | |

| Dibutyl Phthalate (DBP) | 50 | 113 | 1.1 x 10¹⁴ | 60-90 | |

| Dibutyl Phthalate (DBP) | 25 | 113 | 1.1 x 10¹⁴ | 60-90 | |

| Benzene | - | 117.2 | - | 50-70 | |

| Hexane | - | 125.5 | - | 50-70 | |

| Mineral Spirits | - | 124.7 | - | 50-70 |

Note: The activation energy appears to be independent of the concentration of TBPP in the studied diluents.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Kinetic Analysis

Differential Scanning Calorimetry is a powerful technique to study the thermodynamics and kinetics of the thermal decomposition of energetic materials like this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a high-pressure DSC pan. The use of high-pressure pans is crucial to suppress the volatilization of the sample and its decomposition products.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Program:

-

Equilibrate the system at a temperature well below the onset of decomposition (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 2, 5, 10, and 15 °C/min) to a temperature where the decomposition is complete (e.g., 200 °C). Running multiple heating rates is essential for accurate kinetic analysis using isoconversional methods.

-

Maintain a constant flow of an inert gas, such as nitrogen, through the cell during the experiment to provide a stable thermal environment.

-

-

Data Analysis:

-

The DSC thermograms will show an exothermic peak corresponding to the decomposition of TBPP.

-

Determine the onset temperature (T₀), peak maximum temperature (Tₚ), and the total heat of decomposition (ΔH) from the thermogram.

-

Utilize kinetic analysis software (e.g., based on the ASTM E698 or Kissinger methods) to calculate the activation energy (Ea) and the pre-exponential factor (A) from the data obtained at different heating rates.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS is the primary method for separating and identifying the volatile products of the thermal decomposition of this compound.

Methodology:

-

Decomposition Reaction:

-

Place a known amount of this compound, either neat or in a specific solvent, in a sealed reaction vessel.

-

Heat the vessel in a controlled temperature environment (e.g., an oil bath or a programmable oven) for a specified period to induce decomposition.

-

-

Sample Collection:

-

After the reaction, cool the vessel.

-

Collect a sample from the headspace for analysis of gaseous products.

-

If a solvent was used, a liquid sample can be directly analyzed. If the decomposition was performed neat, dissolve the residue in a suitable volatile solvent.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume of the prepared sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent). Program the GC oven with a temperature gradient to ensure the separation of all decomposition products. A typical program might start at 40 °C and ramp up to 250 °C.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratio is analyzed by the mass spectrometer.

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantify the products by integrating the peak areas in the chromatogram and using appropriate calibration standards.

-

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR spectroscopy, in conjunction with spin trapping techniques, is used to detect and identify the short-lived radical intermediates formed during the decomposition of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a spin trapping agent to the solution. A common spin trap for oxygen-centered radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

-

Transfer the solution to a quartz ESR tube.

-

-

ESR Measurement:

-

Place the ESR tube into the cavity of the ESR spectrometer.

-

Initiate the decomposition of the TBPP within the ESR cavity, either by heating the sample directly in the cavity using a variable temperature controller or by photolysis if studying the light-induced decomposition.

-

Record the ESR spectrum. The radical intermediates will react with the spin trap to form more stable radical adducts, which can be detected by the spectrometer.

-

-

Data Analysis:

-

Analyze the hyperfine splitting patterns (number of lines, splitting constants) of the recorded ESR spectrum.

-

Compare the experimental splitting constants to literature values for known radical adducts of the chosen spin trap to identify the parent radical species (e.g., tert-butoxyl radical, pivaloyloxyl radical, or their subsequent decomposition products like the tert-butyl and methyl radicals).

-

Visualizations

Decomposition Pathway

Caption: Primary decomposition pathway of this compound.

Experimental Workflow for Product Analysis

Caption: Workflow for the analysis of TBPP decomposition products by GC-MS.

Conclusion

The thermal decomposition of this compound proceeds through a well-defined radical chain mechanism initiated by the homolytic cleavage of the O-O bond. The subsequent reactions of the resulting tert-butoxyl and pivaloyloxyl radicals are influenced by the specific reaction conditions, leading to a variety of final products. A comprehensive understanding of this mechanism, supported by robust kinetic data and appropriate analytical methodologies, is essential for the safe and efficient application of this important industrial chemical. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound and other organic peroxides.

An In-depth Technical Guide to the Free Radical Generation from tert-Butyl Peroxypivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl peroxypivalate (TBPP) is an organic peroxide widely utilized as a free radical initiator in various chemical processes, most notably in the polymerization of vinyl monomers. Its propensity to undergo thermal decomposition to generate reactive free radicals makes it a valuable tool in controlled polymer synthesis and other radical-mediated transformations. Understanding the intricate details of its decomposition mechanism, the kinetics of this process, and the requisite experimental protocols for its characterization is paramount for its safe and effective application in research and industrial settings. This technical guide provides a comprehensive overview of the free radical generation from this compound, encompassing its decomposition pathway, kinetic parameters, and detailed experimental methodologies.

Core Mechanism of Free Radical Generation

The thermal decomposition of this compound initiates through the homolytic cleavage of the labile oxygen-oxygen (O-O) peroxide bond. This unimolecular dissociation is the rate-determining step and results in the formation of two primary radical species: a tert-butoxyl radical and a pivaloyloxyl radical.

Initial Homolytic Cleavage:

The process begins with the input of thermal energy, leading to the symmetrical scission of the O-O bond.

Caption: Initial homolytic cleavage of this compound.

Subsequent Radical Reactions:

The initially formed radicals can undergo further reactions, propagating a chain of radical events. The pivaloyloxyl radical is particularly unstable and can undergo rapid decarboxylation to yield a tert-butyl radical and carbon dioxide.

Caption: Decarboxylation of the pivaloyloxyl radical.

The tert-butoxyl radical can participate in hydrogen abstraction from a suitable donor molecule (e.g., a solvent or a monomer) or undergo β-scission to form acetone (B3395972) and a methyl radical. The tert-butyl radical is a highly reactive species that can initiate polymerization or engage in other radical reactions.

The overall free radical generation pathway can be visualized as follows:

Caption: Free radical generation pathway from this compound.

Quantitative Data on Thermal Decomposition

The thermal stability and decomposition kinetics of this compound have been investigated using various thermal analysis techniques. The following tables summarize key quantitative data obtained from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies.

| Parameter | Value | Method | Reference |

| Onset Decomposition Temperature (Tonset) | 76.30 °C | DSC | [1] |

| Apparent Activation Energy (Ea) | 91.86 kJ mol⁻¹ | DSC (Kissinger method) | [1] |

| Onset Decomposition Temperature (Tonset) | 40.64 °C | ARC | [1] |

| Adiabatic Temperature Rise | 86.68 °C | ARC | [1] |

| Apparent Activation Energy (Ea) | 120.14 kJ mol⁻¹ | ARC | [1] |

| Self-Accelerating Decomposition Temperature (SADT) | 38 °C | Dewar Test | [1] |

Table 1: Thermal Decomposition Parameters of this compound.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of materials, including the heat of decomposition and onset temperature of organic peroxides.

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible. Hermetically seal the crucible to prevent evaporation of the sample and its decomposition products.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a constant rate, typically between 2 and 10 °C/min, to a final temperature well above the decomposition range (e.g., 250 °C).

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an exothermic peak corresponding to the decomposition of TBPP. The onset temperature is determined by the intersection of the baseline with the tangent of the steepest slope of the exothermic peak. The enthalpy of decomposition is calculated by integrating the area under the exothermic peak.

Caption: Experimental workflow for DSC analysis of this compound.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter used to study the thermal runaway potential of chemicals. It provides data on the onset temperature of self-heating, the rate of temperature and pressure rise, and activation energy under adiabatic conditions.

Objective: To evaluate the thermal runaway behavior of this compound under adiabatic conditions.

Methodology:

-

Sample Preparation: A known amount of this compound (typically 1-10 g) is loaded into a spherical, high-pressure test cell (bomb), usually made of titanium or Hastelloy C.

-

Instrument Setup:

-

The test cell is placed in the center of a three-zone heater within the ARC instrument.

-

A thermocouple is attached to the outside of the bomb to monitor the sample temperature.

-

-

Experimental Procedure (Heat-Wait-Search Mode):

-

The instrument heats the sample in small, discrete steps (e.g., 5 °C).

-

After each heating step, the system waits for thermal equilibrium to be established.

-

The instrument then enters a "search" mode, where it monitors the sample's self-heating rate. If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

-

In the adiabatic mode, the surrounding heaters track the sample temperature precisely, ensuring that no heat is lost to the environment. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

-

Data Analysis: The data obtained provides a time-temperature-pressure profile of the decomposition. From this, the onset temperature of the self-accelerating decomposition, the adiabatic temperature rise, the maximum self-heat rate, the maximum pressure, and the rate of pressure rise can be determined. Kinetic parameters such as activation energy and pre-exponential factor can also be calculated.

References

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Peroxypivalate (CAS 927-07-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-Butyl Peroxypivalate, identified by CAS number 927-07-1. The information is curated for professionals in research, science, and development, with a focus on delivering precise data and procedural insights.

Chemical Identity and Descriptors

This compound is an organic peroxide, specifically a perester, that is widely utilized as a free-radical initiator in polymerization processes.[1][2] Its molecular structure is key to its function, allowing for thermal decomposition at moderate temperatures to generate reactive free radicals.

| Identifier | Value |

| CAS Number | 927-07-1[3][4] |

| IUPAC Name | tert-butyl 2,2-dimethylpropaneperoxoate[3][4] |

| Synonyms | t-Butyl peroxypivalate, TBPP, Peroxypivalic acid, tert-butyl ester[3][5] |

| Molecular Formula | C₉H₁₈O₃[3][4] |

| Molecular Weight | 174.24 g/mol [3][4] |

| SMILES Notation | CC(C)(C)C(=O)OOC(C)(C)C[3][4] |

| InChI Key | OPQYOFWUFGEMRZ-UHFFFAOYSA-N[3] |

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes. It is typically supplied as a 75% solution in odorless mineral spirits to enhance safety and stability.[3]

| Property | Value |

| Appearance | Colorless to light yellow liquid[3][6] |

| Physical State | Liquid at room temperature; solidifies below -19 °C[3] |

| Melting Point | -17 to -19 °C[3][6][7] |

| Boiling Point | ~245.2 °C (estimated)[3][6][7]; 63-65 °C at 10-11 Torr[8][9] |

| Density | ~0.854 g/cm³[3][6][7] |

| Vapor Pressure | ~4.02 hPa at 38 °C[3] |

| Refractive Index | ~1.410[3] |

| Flash Point | 68-71 °C (open cup)[3][6][7] |

Chemical and Safety Properties

This compound is a reactive and thermally sensitive compound. Its primary chemical utility lies in its controlled decomposition to initiate polymerization.[3]

| Property | Description |

| Solubility | Insoluble in water and ethylene (B1197577) glycol; soluble in most organic solvents.[3][6] |

| Log P (Octanol-Water Partition Coefficient) | ~3.17 at 25 °C[3] |

| Thermal Stability | Decomposes at 70 °C[6]; Self-accelerating decomposition temperature (SADT) is 29°C for a 75% solution.[6] |

| Decomposition Products | The main decomposition products include tert-butanol, isobutyl ketone, isobutane, and carbon dioxide.[10] |

| Hazards | Flammable liquid and a dangerous fire and explosion risk, especially upon heating.[6][11] It is a strong oxidizer and can be shock sensitive when pure.[6][12] It can cause skin irritation.[3] |

| Handling and Storage | Should be stored in a cool, well-ventilated area away from heat, sunlight, and combustible materials.[3] Explosion-proof electrical equipment and non-sparking tools are recommended.[3] |

Experimental Protocols

The determination of the physical and chemical properties of substances like this compound follows standardized methodologies, often outlined by organizations such as OECD and ASTM. Below are generalized protocols for key experimental determinations.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid phase transitions to a liquid.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, and a capillary tube.

-

Methodology:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[8][13] Pure compounds typically exhibit a sharp melting range of 1-2 °C.[14]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube or aluminum block).

-

Methodology:

-

A small amount of the liquid is placed in the fusion tube.

-

The capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point.[4][15] At this point, the vapor pressure of the liquid equals the external pressure.

-

Density Determination

The density of a liquid is its mass per unit volume.

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder, and an analytical balance.

-

Methodology:

-

The mass of a clean, dry graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[7][16] For higher accuracy, a pycnometer of a known volume is used.

-

Solubility Determination

Solubility is qualitatively or quantitatively determined by observing the dissolution of a solute in a solvent.

-

Apparatus: Test tubes, a vortex mixer or shaker, and a balance.

-

Methodology (Qualitative):

-

A small, measured amount of the solute (this compound) is placed in a test tube.

-

A specific volume of the solvent (e.g., water, organic solvent) is added in small portions.

-

After each addition, the mixture is vigorously agitated.

-

Observations are made to determine if the solute dissolves completely, is partially soluble, or is insoluble.[17][18] The temperature should be kept constant during the experiment.[19]

-

Application Workflow: Free-Radical Polymerization Initiation

This compound is primarily used to initiate free-radical polymerization for monomers like ethylene and vinyl chloride.[3][20] The process is initiated by the thermal decomposition of the peroxide.

Thermal Decomposition and Radical Formation

The initiation of polymerization begins with the homolytic cleavage of the weak oxygen-oxygen bond in this compound when heated. This generates two free radicals.

Caption: Thermal decomposition of this compound.

Polymerization Initiation and Propagation

The generated free radicals then react with monomer units, initiating the polymerization chain reaction. This process consists of initiation and propagation steps.

Caption: Workflow of polymerization initiation and propagation.

References

- 1. pergan.com [pergan.com]

- 2. Mastering Low-Temp Polymerization: tert-Butyl Peroxypiv... [perodox.com]

- 3. nj.gov [nj.gov]

- 4. byjus.com [byjus.com]

- 5. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 6. oecd.org [oecd.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. oecd.org [oecd.org]

- 12. This compound | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. athabascau.ca [athabascau.ca]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. education.com [education.com]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Navigating the Solubility of tert-Butyl Peroxypivalate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility and handling of reactive compounds like tert-Butyl peroxypivalate is paramount for both experimental success and laboratory safety. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, with a strong emphasis on safe handling protocols and stability considerations.

This compound is a colorless to light yellow oily liquid known for its use as a low-temperature initiator in polymerization reactions.[1][2] It is characterized by its high reactivity and potential for explosive decomposition, making meticulous handling procedures essential.[1][3] The pure compound is dangerously sensitive to shock and heat.[1][2] Commercially, it is often supplied as a solution, with a maximum concentration of 75% in mineral spirits, to mitigate its hazardous nature.[1][2]

Solubility Profile

For practical laboratory applications, this general solubility allows for its use in a variety of non-polar and polar aprotic solvents. However, the choice of solvent should not be based on solubility alone; the high reactivity of the peroxide necessitates careful consideration of solvent compatibility and the overall safety of the resulting solution.

| Solvent Class | Solubility Behavior | Representative Solvents |

| Hydrocarbons | Soluble | Mineral Spirits, Hexane, Toluene |

| Ethers | Soluble | Diethyl ether, Tetrahydrofuran (THF) |

| Ketones | Soluble | Acetone, Methyl Ethyl Ketone (MEK) |

| Esters | Soluble | Ethyl Acetate |

| Alcohols | Generally Soluble | Methanol, Ethanol, Isopropanol |

| Halogenated Solvents | Soluble | Dichloromethane, Chloroform |

| Aqueous Solvents | Insoluble | Water, Ethylene (B1197577) Glycol |

Note: While this compound is soluble in many common solvents, it is crucial to consult safety data sheets and conduct small-scale compatibility tests before preparing larger quantities.

Experimental Protocols: Safe Handling and Dissolution

The inherent instability of organic peroxides demands strict adherence to safety protocols. The following procedures are critical when handling and preparing solutions of this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[4]

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

A safety shield should be used to provide an additional barrier between the researcher and the experimental setup.

Dissolution Procedure

-

Preparation: Before handling the peroxide, ensure that the work area is clean and free of contaminants, especially reducing agents, strong acids, bases, and metals, which can cause violent decomposition.[6]

-

Inert Atmosphere: If the experimental procedure is sensitive to air or if the solvent is prone to peroxide formation, consider working under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Selection: Choose a solvent that is compatible with this compound and the intended application. Avoid using reclaimed or unpurified solvents that may contain unknown impurities.

-

Dispensing: Use non-metallic tools, such as plastic or ceramic spatulas, for transferring the peroxide to prevent friction or sparks.[5]

-

Addition: Slowly add the this compound to the solvent while gently stirring. Avoid rapid addition, which could lead to localized heating.

-

Temperature Control: The self-accelerating decomposition temperature (SADT) of a 75% solution is 29°C (84°F).[1][2] Therefore, it is crucial to maintain a low temperature during dissolution and subsequent handling. The use of an ice bath may be necessary.

-

Storage of Solutions: Solutions of this compound should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, store the solution in a properly labeled, vented container in a designated refrigerator or cold room, away from incompatible materials.[1][2] Do not store solutions in glass-stoppered bottles, as friction can be a source of ignition.[5]

Spill and Waste Management

-

Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite.[1] The contaminated absorbent should then be wetted with water before being collected in a plastic container for disposal.[6]

-

Waste Disposal: Unused this compound and its solutions are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[4] Never return unused peroxide to its original container due to the risk of contamination.[6]

Solvent Selection Workflow

The selection of an appropriate solvent for this compound involves a multi-step decision-making process where safety is the primary consideration. The following diagram illustrates a logical workflow for this process.

References

An In-depth Technical Guide to tert-Butyl Peroxypivalate: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, reactivity, and handling of tert-butyl peroxypivalate, a crucial organic peroxide in various industrial and research applications.

Molecular Structure

This compound, with the IUPAC name tert-butyl 2,2-dimethylpropaneperoxoate, is an organic peroxide ester.[1][2] Its chemical formula is C₉H₁₈O₃, and it has a molecular weight of approximately 174.24 g/mol .[1][2] The molecule consists of a pivaloyl group and a tert-butyl group linked by a peroxide bridge (-O-O-).

The structural formula is CC(C)(C)C(=O)OOC(C)(C)C.[1] This structure features a sterically hindered environment around the peroxide bond due to the bulky tert-butyl and pivaloyl groups.

References

Thermochemical Properties of tert-Butyl Peroxypivalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl peroxypivalate (TBPP) is an organic peroxide widely utilized as a free-radical initiator in various polymerization processes. Its efficacy is intrinsically linked to its thermal decomposition characteristics. A thorough understanding of the thermochemical properties of TBPP is paramount for ensuring process safety, optimizing reaction kinetics, and guaranteeing product quality. This technical guide provides a comprehensive overview of the available thermochemical data for TBPP, detailing experimental methodologies and presenting key quantitative data in a structured format.

Thermochemical Data Summary

The following tables summarize the key thermochemical parameters for this compound, compiled from various experimental studies. These values are crucial for thermal hazard assessment and reaction modeling.

| Parameter | Value | Method | Reference |

| Heat of Decomposition | -1430 J/g | Differential Scanning Calorimetry (DSC) | (Illg et al., 2013) |

| Heat of Formation | Not available in the reviewed literature | - | - |

| Parameter | Value | Method | Reference |

| Onset Decomposition Temperature | 76.30 °C | Differential Scanning Calorimetry (DSC) | (Wu et al., 2020)[1] |

| Onset Decomposition Temperature | 40.64 °C | Accelerating Rate Calorimetry (ARC) | (Wu et al., 2020)[1] |

| Self-Accelerating Decomposition Temperature (SADT) | 38 °C | Dewar Test | (Wu et al., 2020)[1] |

| SADT | 20 °C | Not Specified | (Ataman Kimya) |

| Parameter | Value | Method of Calculation | Experimental Technique | Reference |

| Activation Energy (Ea) | 91.86 kJ/mol | Kissinger Method | DSC | (Wu et al., 2020)[1] |

| Activation Energy (Ea) | 120.14 kJ/mol | Not Specified | ARC | (Wu et al., 2020)[1] |

| Activation Energy (Ea) | 123.59 kJ/mol | Not Specified | Not Specified | (Ataman Kimya) |

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds via the homolytic cleavage of the oxygen-oxygen bond, leading to the formation of a tert-butoxy (B1229062) radical and a pivaloyloxy radical. The pivaloyloxy radical is unstable and rapidly undergoes decarboxylation to produce a tert-butyl radical and carbon dioxide. These primary radicals can then participate in various subsequent reactions, including hydrogen abstraction and recombination.

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of thermochemical data. The following sections outline the general procedures employed in the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically in the range of 1-5 mg) is hermetically sealed in a crucible, often made of aluminum or stainless steel.

-

Experimental Conditions: The sample and an empty reference crucible are heated at a constant rate (e.g., 2, 4, 6, and 8 K/min) in a controlled atmosphere (typically nitrogen).

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The onset temperature of the exothermic decomposition peak is determined from the resulting thermogram. The heat of decomposition is calculated by integrating the area under the exothermic peak. The activation energy can be determined using methods such as the Kissinger method, which utilizes the shift in the peak temperature with different heating rates.

Accelerating Rate Calorimetry (ARC)

ARC is a technique that measures the time, temperature, and pressure profiles of an exothermic reaction under adiabatic conditions.

Methodology:

-

Apparatus: An accelerating rate calorimeter, which consists of a well-insulated sample holder (bomb) equipped with temperature and pressure sensors.

-

Sample Preparation: A sample of this compound is placed in the sample bomb.

-

Experimental Conditions: The calorimeter employs a heat-wait-search protocol. The sample is heated to a starting temperature and held isothermally to detect any self-heating. If a pre-defined rate of temperature rise is exceeded, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.

-

Data Analysis: The temperature and pressure of the sample are recorded as a function of time. This data is used to determine the onset temperature of self-accelerating decomposition, the adiabatic temperature rise, and to calculate kinetic parameters such as the activation energy.

Dewar Test

The Dewar test is a larger-scale method used to determine the self-accelerating decomposition temperature (SADT) of a substance in its commercial packaging.

Methodology:

-

Apparatus: A Dewar flask of a specified size (e.g., 500 ml) placed within a temperature-controlled oven. Thermocouples are used to monitor the temperature of the substance and the oven.

-

Sample Preparation: The Dewar flask is filled with the substance under investigation.

-

Experimental Conditions: The oven temperature is set to a specific value, and the temperature of the substance inside the Dewar flask is monitored over a period of time (typically 7 days). The test is repeated at different oven temperatures until the temperature at which self-accelerating decomposition occurs is determined.

-

Data Analysis: The SADT is defined as the lowest ambient temperature at which the substance will undergo self-accelerating decomposition in its packaging.

Caption: Generalized workflow for the thermal analysis of this compound.

Decomposition Products

The thermal decomposition of this compound in a runaway reaction can produce a variety of products. Studies have identified the main decomposition products to be carbon dioxide, isobutene, isobutane, and tert-butanol[2]. Under hydrolysis conditions, tert-butyl hydroperoxide and pivalic acid are the primary degradation products[3].

Conclusion

The thermochemical data presented in this guide provide a critical foundation for the safe handling and effective use of this compound. The quantitative values for heat of decomposition, onset temperatures, and activation energies are essential inputs for process safety management and reaction engineering. The outlined experimental protocols offer insight into the methods used to derive these crucial parameters. It is imperative for researchers and professionals working with this compound to consider this information in the context of their specific applications to mitigate risks and optimize performance.

References

understanding the role of tert-Butyl peroxypivalate in polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-Butyl peroxypivalate (TBPP), a crucial low-temperature, free-radical initiator used extensively in the synthesis of various polymers. We will explore its chemical properties, decomposition kinetics, role in polymerization, and detailed experimental protocols.

Introduction to this compound (TBPP)

This compound, an organic peroxide, is highly valued as a high-efficiency initiator for free-radical polymerization.[1] It is particularly effective at lower temperatures, making it a preferred choice for the polymerization of sensitive monomers and specific applications like the production of Polyvinyl Chloride (PVC) and acrylic polymers.[1][2] Its primary function is to thermally decompose and generate free radicals, which then initiate the chain-reaction process of polymerization.[3]

Physicochemical and Safety Properties

TBPP is a colorless liquid that is insoluble in water.[2][4] It is a thermally unstable and reactive chemical, posing a significant fire and explosion risk, especially when pure or heated rapidly.[2][4][5] Commercial formulations are typically solutions with a maximum concentration of 75% in mineral spirits to mitigate these risks.[2] Due to its thermal sensitivity, it requires strict temperature control during storage and transportation.[1][6]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈O₃ | [4] |

| Molecular Weight | 174.24 g/mol | [4] |

| Appearance | Colorless liquid | [2][4] |

| Solidification Point | < -19 °C | [4][5] |

| Active Oxygen Content | 6.79% - 6.98% | [1] |

| Self-Accelerating Decomposition Temperature (SADT) | 20 °C (for 25 kg package) | [1][7] |

| Control Temperature (Storage) | 0 °C (Recommended: -15°C to -5°C) | [1] |

| Emergency Temperature | 10 °C | [1] |

Decomposition Kinetics and Initiation Mechanism

The utility of TBPP as an initiator stems from the controlled thermal decomposition of its peroxide (-O-O-) bond. This process is highly temperature-dependent. The rate of decomposition is often characterized by its half-life (t½), the time required for 50% of the initiator to decompose at a given temperature.

Table 2: Half-Life Data for this compound

| Temperature (°C) | Half-Life (t½) |

| 57 | 10 hours |

| 75 | 1 hour |

| 95 | 0.1 hours |

Note: Half-life data is typically determined in a 0.1 M solution of monochlorobenzene.[6]

The thermal decomposition of TBPP (homolysis) generates a combination of tert-butoxyl, tert-butyl, and methyl radicals.[8][9] These highly reactive species then attack a monomer unit, initiating the polymerization chain reaction.

Role in Polymerization Processes

TBPP is a versatile initiator used in various polymerization techniques, including suspension, bulk, and solution polymerization.[3][6] It is particularly prominent in the manufacturing of:

-

Polyvinyl Chloride (PVC): Used in suspension polymerization to enhance efficiency and optimize resin properties.[1]

-

Acrylic Polymers: Highly efficient in the polymerization of acrylic and methacrylic esters for coatings and adhesives.[1]

-

Low-Density Polyethylene (LDPE) and other styrenics.[6]

-

Thermosetting Resins: Acts as a crosslinking agent for unsaturated polyester (B1180765) resins.[1][3]

The concentration of the initiator is a critical parameter, typically ranging from 0.05% to 10% by weight of the monomers.[9] This concentration influences the rate of polymerization and the final properties of the polymer, such as molecular weight and molecular weight distribution.[3]

Experimental Protocol: Suspension Polymerization of an Acrylic Monomer

This section outlines a generalized protocol for the lab-scale suspension polymerization of an acrylic monomer, such as methyl methacrylate (B99206) (MMA), using TBPP as the initiator.

Materials:

-

Deionized water

-

Suspending agent (e.g., polyvinyl alcohol, PVA)

-

Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed

-

Initiator: this compound (TBPP, 75% solution in mineral spirits)

-

Buffer (e.g., sodium phosphate)

-

Nitrogen gas for purging

Procedure:

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is assembled.

-

Aqueous Phase Preparation: The reactor is charged with deionized water, the suspending agent (PVA), and the buffer. The mixture is stirred until all components are dissolved.

-

Purging: The system is purged with nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Organic Phase Preparation: In a separate vessel, the TBPP initiator is dissolved in the MMA monomer.

-

Reaction Initiation: The organic phase (monomer + initiator) is added to the aqueous phase in the reactor under continuous stirring. The stirring speed is crucial for controlling droplet size.

-

Polymerization: The reactor temperature is raised to the desired level (e.g., 60-75 °C) to initiate the thermal decomposition of TBPP. The polymerization is allowed to proceed for several hours until the desired conversion is achieved.

-

Termination and Workup: The reaction is cooled to room temperature. The resulting polymer beads are collected by filtration, washed thoroughly with water to remove the suspending agent, and then dried in an oven.

Safety and Handling

Proper handling of TBPP is critical due to its hazardous nature.[10][11]

-

Storage: Store in a cool, well-ventilated area away from heat, sunlight, and combustible materials.[10][11] Temperature must be strictly controlled to prevent self-accelerating decomposition.[1]

-

Handling: Use in a well-ventilated area.[11][12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][12] Use non-sparking tools and prevent electrostatic discharge.[11][12]

-

Spills: In case of a spill, use inert, non-combustible absorbent material for cleanup.[5] Evacuate the area and eliminate all ignition sources.[5]

-

Fire: Use water spray, fog, dry chemical, or CO₂ for small fires.[4] For large fires, flood the area with water from a distance.[4][5]

References

- 1. This compound (TBPP): A Leading Low-Temperature Initiator for Acrylic and PVC Polymerization [evergreenchemicals.cn]

- 2. This compound | 927-07-1 [chemicalbook.com]

- 3. This compound Supplier | 927-07-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. This compound | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pergan.com [pergan.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO1991003496A1 - Polymerization process using tertiary-amylperoxy pivalate as the free radical initiator - Google Patents [patents.google.com]

- 10. nj.gov [nj.gov]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Acrylic Resin Synthesis using tert-Butyl Peroxypivalate

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl peroxypivalate (TBPP) as a free-radical initiator in the synthesis of acrylic resins. TBPP is particularly effective for polymerizations conducted at low to moderate temperatures.[1][2]

Introduction to this compound (TBPP)

This compound is an organic peroxide that serves as an efficient source of free radicals for initiating polymerization.[1] Its primary advantage lies in its decomposition at relatively low temperatures, making it suitable for the polymerization of sensitive monomers where elevated temperatures could lead to undesirable side reactions or product degradation.[1] It is widely used in the production of low-density polyethylene (B3416737) (LDPE), polyvinyl chloride (PVC), and various acrylic polymers for coatings and adhesives.[1][2]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C9H18O3 | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Active Oxygen Content | 6.79% - 6.98% | [2] |

| SADT (Self-Accelerating Decomposition Temperature) | 20°C | [2] |

| Control Temperature (Storage) | 0°C | [2] |

| Emergency Temperature | 10°C | [2] |

| Recommended Storage Temperature | -15°C to -5°C | [2] |

Decomposition Kinetics of TBPP

The efficiency of TBPP as an initiator is dictated by its thermal decomposition rate, which is often expressed in terms of its half-life at various temperatures. This data is crucial for selecting the appropriate reaction temperature to achieve a desired polymerization rate.

Half-Life of TBPP in Solution:

| Temperature (°C) | Half-Life |

| 57 | 10 hours |

| 75 | 1 hour |

| 95 | 0.1 hour |

Note: Half-life data can vary depending on the solvent used. The decomposition of TBPP follows first-order kinetics and involves the homolytic cleavage of the oxygen-oxygen bond to generate a tert-butoxy (B1229062) radical and a pivaloyloxy radical. The pivaloyloxy radical can then decarboxylate to form a tert-butyl radical. Both the tert-butoxy and tert-butyl radicals are effective at initiating polymerization.[5]

Health and Safety Information

TBPP is a thermally unstable and flammable organic peroxide that requires careful handling and storage.[3][6]

-

Hazards: Heating may cause a fire or explosion.[3][6] It can be fatal if swallowed and enters airways.[6] It also causes skin irritation and may cause an allergic skin reaction.[6]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles).[7] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and prevent electrostatic discharge.[7]

-

Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place at temperatures between -15°C and -5°C.[2][7] Keep away from incompatible materials.[7]

-

Spills: In case of a spill, remove all ignition sources and evacuate the area.[7] Use personal protective equipment and prevent the spill from entering drains.[7] Absorb with inert material and collect for disposal.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for small fires.[3] For large fires, flood the area with water from a distance.[3]

Experimental Protocols for Acrylic Resin Synthesis

The following protocols are generalized examples of solution polymerization for the synthesis of acrylic resins using TBPP. The specific monomers, solvents, and reaction conditions can be adapted based on the desired properties of the final polymer.

4.1. General Protocol for Solution Polymerization of Acrylic Monomers

This protocol describes a typical batch process for synthesizing an acrylic resin in a solvent.

Workflow for Acrylic Resin Synthesis:

Caption: General workflow for solution polymerization of acrylic resins.

Materials and Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

-

Monomers (e.g., methyl methacrylate, butyl acrylate, 2-hydroxyethyl methacrylate, styrene).

-

This compound (TBPP) initiator.

-

Solvent (e.g., xylene, toluene, mineral spirits).[8]

-

Chain transfer agent (optional, e.g., 2-mercaptoethanol) for molecular weight control.[9]

-

Nitrogen gas for inerting the reactor.

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

-

Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Solvent Charge: Charge the reactor with the desired amount of solvent.

-

Heating: Begin stirring and heat the solvent to the reaction temperature (typically between 60°C and 80°C for TBPP).

-

Monomer and Initiator Feed: Prepare a mixture of the acrylic monomers, TBPP, and any chain transfer agent. Slowly feed this mixture into the reactor over a period of 2-4 hours while maintaining the reaction temperature.

-

Reaction Hold: After the feed is complete, hold the reaction mixture at the set temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Chaser Addition: To reduce residual monomer content, a "chaser" or "finishing" initiator (which could be another small portion of TBPP or a different initiator with a suitable half-life at the reaction temperature) can be added, followed by another hold period of 1-2 hours.

-

Cooling and Discharge: Cool the reactor to room temperature and discharge the acrylic resin solution.

-

Analysis: Characterize the resulting acrylic resin for properties such as solid content, viscosity, molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI).

4.2. Example Protocol: Synthesis of a High-Solids Acrylic Polyol Resin

This protocol is adapted from literature for the synthesis of an acrylic resin suitable for high-solids coatings.[9]

Monomer Composition:

-

Methyl Methacrylate (MMA): 15 wt%

-

Styrene (Sty): 15 wt%

-

Ethyl Acrylate (EA): 40 wt%

-

2-Hydroxyethyl Methacrylate (HEMA): 30 wt%

Reaction Parameters:

| Parameter | Value |

| Solvent | Mineral Spirits |

| Initiator | tert-Amyl Peroxy-2-ethylhexanoate (similar properties to TBPP) |

| Chain Transfer Agent | 2-Mercaptoethanol |

| Reaction Temperature | 150°C |

| Monomer Feed Time | 1 hour |

| Post-Reaction Hold Time | 1 hour |

Note: While the original study used a similar initiator, TBPP can be substituted, likely requiring an adjustment of the reaction temperature to a lower range (e.g., 70-90°C) to match its decomposition kinetics.

Procedure:

-

A 250-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet is charged with 15 g of mineral spirits and heated to the desired reaction temperature (e.g., 80°C if using TBPP).

-

A solution containing 9.1 g of MMA, 9.1 g of Sty, 24.2 g of EA, 18.5 g of HEMA, an appropriate amount of TBPP (e.g., 1-3 wt% based on total monomer weight), 3.1 g of 2-mercaptoethanol, and 15 g of mineral spirits is prepared.

-

This solution is added to the flask over a period of one hour under a slow stream of nitrogen while maintaining the reaction temperature.

-

After the addition is complete, the reaction is held at temperature for an additional hour.

-

The resulting acrylic resin is then cooled and characterized.

Data Presentation: Expected Resin Properties

The properties of the synthesized acrylic resin are highly dependent on the reaction conditions. The following table provides an example of how to present the characterization data.

Example Characterization Data for Synthesized Acrylic Resins:

| Resin ID | Initiator (wt%) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Solid Content (%) | Viscosity (cps) |

| AR-1 | TBPP (2.0) | 70 | 2500 | 5500 | 2.2 | 50 | 1500 |

| AR-2 | TBPP (3.0) | 70 | 2100 | 4800 | 2.3 | 50 | 1200 |

| AR-3 | TBPP (2.0) | 80 | 2300 | 5200 | 2.25 | 50 | 1400 |

Note: This is illustrative data. Actual results will vary based on the specific experimental conditions.

Visualization of the Polymerization Process

Initiation and Propagation in Acrylic Polymerization:

Caption: Free-radical polymerization of acrylic monomers initiated by TBPP.

This diagram illustrates the fundamental steps of free-radical polymerization. The process begins with the thermal decomposition of TBPP to form initiator radicals. These radicals then react with acrylic monomers in the initiation step to form a growing polymer chain. The propagation step involves the successive addition of monomer units to the growing chain. Finally, the process is terminated through various mechanisms, such as combination or disproportionation of two growing chains, resulting in the final acrylic resin. The molecular weight of the polymer can be controlled by adjusting the initiator and monomer concentrations, as well as by the use of chain transfer agents.[10][11][12]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (TBPP): A Leading Low-Temperature Initiator for Acrylic and PVC Polymerization [evergreenchemicals.cn]

- 3. This compound | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Supplier | 927-07-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. paint.org [paint.org]

- 10. adhesion.kr [adhesion.kr]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for tert-Butyl Peroxypivalate as an Initiator in Ethylene Polymerization

For Researchers, Scientists, and Professionals in Polymer Science

These application notes provide a comprehensive overview of the use of tert-Butyl peroxypivalate (TBPP) as a free-radical initiator for the polymerization of ethylene (B1197577), particularly in the production of Low-Density Polyethylene (B3416737) (LDPE). This document includes detailed protocols, quantitative data on initiator performance, and visual representations of the chemical processes and experimental workflows.

Application Notes

This compound (TBPP) is an aliphatic peroxyester widely employed as a highly efficient, low-temperature initiator for the free-radical polymerization of ethylene.[1] Its primary application is in high-pressure (1000-4000 bar) polymerization processes, conducted in either tubular or autoclave reactors, to produce LDPE.[2] The selection of TBPP as an initiator is dictated by its decomposition kinetics, which allow for controlled initiation at moderate temperatures, typically in the range of 130-190°C.[1]

The thermal decomposition of TBPP generates a t-butoxy radical and a t-butyl radical, which subsequently initiate the polymerization of ethylene monomers. The initiator efficiency of TBPP in ethylene polymerization at 2000 bar has been determined to be approximately 0.42.[3] This relatively lower efficiency compared to other peroxides is attributed to in-cage cross-disproportionation of the initially formed radicals.[3] Despite this, TBPP remains a popular choice due to its ability to influence the molecular weight and branching of the resulting polyethylene. An increase in TBPP concentration generally leads to a decrease in the molecular weight of the polymer and a broader molecular weight distribution.[3]

In industrial settings, TBPP is often used in combination with other organic peroxides with higher thermal stability.[1] This "cocktail" of initiators allows for a broader reactivity range and better control over the reaction profile along the length of a tubular reactor.[1] The injection of the initiator at different points in the reactor is a common strategy to manage the highly exothermic nature of ethylene polymerization and to achieve desired polymer properties.[2][4]

Safety Considerations: this compound is a thermally sensitive and reactive compound. It is classified as a strong oxidizer and can undergo explosive decomposition upon heating.[5][6] It is crucial to store TBPP at low temperatures (typically below -15°C) and away from heat, sparks, and incompatible materials.[1][5] Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, must be worn when handling this substance.[1][7] Emergency procedures for spills and fires should be established and followed rigorously.[5][6]

Quantitative Data

The following tables summarize key quantitative data regarding the use of this compound in ethylene polymerization.

Table 1: Decomposition Kinetics of this compound

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | |||

| 10 hours | 55 °C | Dilute solution | |

| 1 hour | 74 °C | Dilute solution | |

| 0.1 hour | 95 °C | Dilute solution | |

| Activation Energy (Ea) | 113 kJ/mol | In isododecane | |

| SADT (Self-Accelerating Decomposition Temperature) | ~25 °C | For 75% solution in aliphatic hydrocarbons |

Table 2: Initiator Efficiency and Performance in Ethylene Polymerization

| Parameter | Value | Conditions | Reference |

| Initiator Efficiency (f) | 0.42 | 2000 bar, 150-250 °C | [3] |

| Typical Reaction Temperature Range | 130 - 190 °C | High-pressure polymerization | [1] |

| Typical Reaction Pressure Range | 1000 - 4000 bar | LDPE production | [2] |

| Effect of Increased Initiator Concentration | Decreased Molecular Weight, Broader Molecular Weight Distribution | Acrylic Polymerization (as an analogue) | [3] |

| Effect of Increased Initiator Concentration | Higher Monomer Conversion | LDPE Tubular Reactor Simulation | [8] |